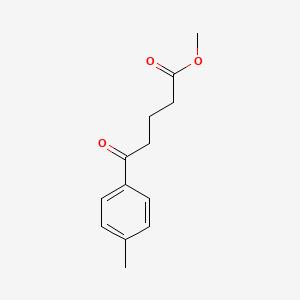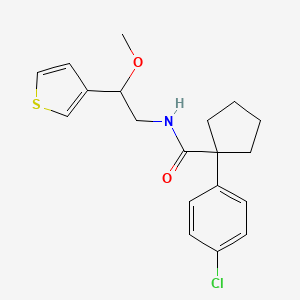![molecular formula C16H15ClO4S B2952059 2-[(4-Chlorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone CAS No. 344279-24-9](/img/structure/B2952059.png)
2-[(4-Chlorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Chlorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone, commonly referred to as 2-CPS-1-E, is a synthetic organic compound with a wide variety of applications in scientific research. It is a highly stable, crystalline compound that can be used in a variety of experiments, including biochemical and physiological studies. This compound has been used in numerous studies to investigate the effects of various drugs on the body, as well as to study the mechanisms of action of these drugs. The following paper will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for research involving 2-CPS-1-E.
科学研究应用
2-CPS-1-E has been used in numerous scientific studies to investigate the effects of drugs on the body and to study the mechanisms of action of these drugs. It has been used to study the effects of opioids on the brain, as well as to investigate the effects of drugs on the cardiovascular system. It has also been used to study the effects of drugs on the endocrine system, as well as to investigate the effects of drugs on the immune system.
作用机制
2-CPS-1-E acts as an agonist of the opioid receptors in the brain, which are responsible for the effects of opioids on the body. It binds to the receptors and activates them, resulting in the release of neurotransmitters that are responsible for the effects of the drug. Additionally, 2-CPS-1-E has been shown to act as an antagonist of certain receptors in the cardiovascular system, which can help to reduce the effects of certain drugs on the cardiovascular system.
Biochemical and Physiological Effects
2-CPS-1-E has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase the release of dopamine in the brain, which can lead to an increased sense of pleasure and reward. It has also been shown to increase the release of serotonin in the brain, which can lead to an improved mood and a reduction in anxiety. Additionally, 2-CPS-1-E has been shown to reduce the effects of certain drugs on the cardiovascular system, which can help to reduce the risk of heart disease and stroke.
实验室实验的优点和局限性
2-CPS-1-E has several advantages for use in laboratory experiments. It is highly stable and can be easily synthesized, which makes it ideal for use in experiments. Additionally, it is non-toxic and has low solubility, which makes it safe to use in experiments. However, it is important to note that 2-CPS-1-E is not a drug, and as such, should not be used as a substitute for drugs in experiments.
未来方向
There are several potential future directions for research involving 2-CPS-1-E. One potential direction is to investigate the effects of 2-CPS-1-E on the endocrine system, as well as to study the effects of 2-CPS-1-E on the immune system. Additionally, further research could be conducted to investigate the effects of 2-CPS-1-E on the cardiovascular system and to study the effects of 2-CPS-1-E on the brain. Finally, further research could be conducted to investigate the potential therapeutic applications of 2-CPS-1-E, including its use as a treatment for opioid addiction.
合成方法
2-CPS-1-E is synthesized through a reaction of 4-chlorophenylsulfonyl chloride and 4-hydroxy-3,5-dimethylphenyl-1-ethanone in the presence of a base, such as sodium hydroxide. The reaction is carried out in an organic solvent, such as dichloromethane, and the product can be purified by crystallization to obtain a highly pure compound.
属性
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-1-(4-hydroxy-3,5-dimethylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4S/c1-10-7-12(8-11(2)16(10)19)15(18)9-22(20,21)14-5-3-13(17)4-6-14/h3-8,19H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEFUTHASXEELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxypropyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2951977.png)
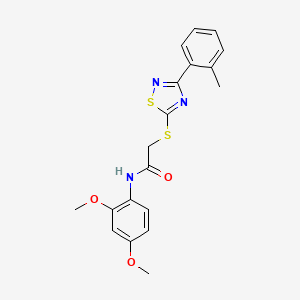
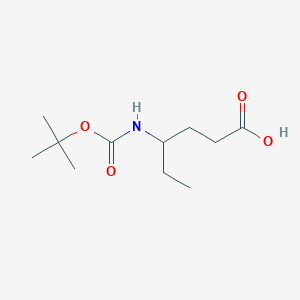
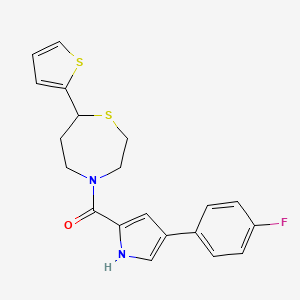
![N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2951984.png)

![(3-bromophenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2951987.png)


![2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol](/img/structure/B2951990.png)


